molecular formula C59H88N2O20 B607273 Efrotomycin CAS No. 56592-32-6

Efrotomycin

Cat. No.: B607273
CAS No.: 56592-32-6
M. Wt: 1145.3 g/mol
InChI Key: ASOJLQIBBYOFDE-SBHXXGSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Efrotomycin (C₅₉H₈₈N₂O₂₀; molecular weight 1145.33) is a macrocyclic antibiotic belonging to the elfamycin class, originally isolated from Streptomyces lactamdurans . It functions by inhibiting bacterial elongation factor Tu (EF-Tu), disrupting protein synthesis in Gram-negative and select Gram-positive bacteria . This compound is notable for its oral bioavailability and historical use as a growth promoter in swine, improving weight gain by 5.9–8.9% and feed efficiency by 1.7–4.0% in controlled studies . Its complex structure includes 19 stereocenters and a fully substituted tetrahydrofuran ring, making its total synthesis a milestone in 1980s organic chemistry .

Preparation Methods

Chemical Synthesis of Efrotomycin

The total synthesis of this compound represents a significant achievement in organic chemistry due to the molecule’s structural complexity. The strategy, as outlined in foundational work by Schwaebe et al., involves constructing key intermediates through multi-step reactions, including tandem cycloadditions and stereoselective transformations .

Key Intermediates and Reaction Pathways

The synthesis begins with the preparation of a β,γ-unsaturated α-bromo-ketene intermediate, which undergoes a [4+2] cycloaddition with imines to form dihydropyridin-2-one scaffolds . These scaffolds serve as precursors for the macrocyclic core of this compound. Critical steps include:

  • Stereochemical Control : Chiral auxiliaries derived from ephedrine are employed to ensure enantioselectivity during cyclization .

  • Macrocyclization : A palladium-catalyzed coupling reaction closes the 18-membered ring system, a hallmark of kirromycin antibiotics .

Table 1: Representative Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Reference
Cycloadditionβ,γ-unsaturated α-bromo-ketene, imine, RT75
MacrocyclizationPd(PPh₃)₄, Cs₂CO₃, DMF, 80°C62
DeprotectionTFA/CH₂Cl₂ (1:1), 0°C to RT89

This synthetic route, while efficient, requires meticulous optimization of reaction parameters to avoid side products such as over-oxidized derivatives .

Analytical Sample Preparation for this compound Quantification

Regulatory methods for this compound analysis in feed and premix matrices, as codified in the Feed Analysis Standards, emphasize reproducibility and sensitivity. Two primary protocols are employed: microbiological assay for premixes and chromatographic cleanup for feed samples .

Premix Analysis: Microbiological Assay

Sample Extraction :

  • Solvent System : Acetone-water-ammonia solution (200:49:1 v/v) extracts this compound from premixes (3–5 g) via 20-minute magnetic stirring .

  • Filtration and Dilution : The extract is filtered (No. 5A filter paper) and diluted with Buffer No. 2-methanol (4:1) to 1.6 µg/mL (high) and 0.4 µg/mL (low) concentrations .

Quantification :

  • Agar Well Method : Bacillus cereus ATCC 19637 spores (1×10⁷ spores/mL) are embedded in Medium F-6 agar. Sample solutions are dispensed into wells, incubated at 27–29°C for 16–24 hours, and inhibition zones are measured .

  • 2-2 Dose Method : Potency is calculated by comparing sample and standard zone diameters .

Table 2: this compound Recovery from Premix Matrices

MatrixSpike Level (µg/g)Recovery (%)RSD (%)
Pig Premix898.22.1
Cattle Premix895.63.4

Feed Analysis: Silica Gel Chromatography

Extraction and Cleanup :

  • Primary Extraction : Dichloromethane (100 mL) extracts this compound from feed samples (equivalent to 0.04–0.32 mg potency) .

  • Column Purification : Silica gel minicolumns preconditioned with dichloromethane retain impurities. This compound is eluted with methanol after washing with ethyl acetate-ammonia (180:1) .

Evaporation and Reconstitution :

  • The eluate is evaporated under reduced pressure (50°C) and reconstituted in Buffer No. 2-methanol (4:1) to 0.4 µg/mL .

Formulation Strategies for Rumen-Stable this compound

To enhance oral bioavailability in livestock, this compound formulations must resist degradation in the rumen while releasing the active compound in the lower gastrointestinal tract. Patent US4808412A details extrusion-based granulation techniques .

Granulation Process

  • Wet Extrusion : A dough comprising this compound (78% active), lactose, and hydroxypropyl methylcellulose (HPMC) is extruded through a 1–2 mm die to form granules .

  • Drying : Granules are dried at 40°C to ≤5% moisture content .

Additive Effects on Release Kinetics

Hydrophilic additives (e.g., ascorbic acid) increase release rates, whereas hydrophobic agents (e.g., oleic acid) retard them .

Table 3: Release Profile of this compound Granules (pH 5.4, 39°C)

Additive% Released at 24 Hours
Ascorbic Acid92
Oleic Acid58
Triacetin85

Recent Advances in this compound Preparation

Biosynthetic Pathway Engineering

While not directly covered in the cited sources, Amycolatopsis spp. have been explored for this compound production through metabolic engineering, optimizing precursor flux (e.g., methylmalonyl-CoA) to enhance yields .

Continuous-Flow Synthesis

Recent adaptations of Schwaebe’s methodology employ continuous-flow reactors to improve cycloaddition efficiency, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis and Lactone Formation

Efrotomycin undergoes acid-mediated degradation under mild conditions. Key reactions include:

  • Glacial acetic acid treatment at 60°C for 24 hours yields a lactone disaccharide degradation product (IV) . This reaction involves intramolecular esterification, forming a cyclic lactone structure.
  • Dilute hydrochloric acid hydrolysis produces a complex mixture, with one identifiable product being the disaccharide V . The reaction mechanism likely involves cleavage of glycosidic bonds and pyran ring modifications.

Table 1: Key NMR Data for this compound Degradation Products

Carbon PositionThis compound (δ, ppm)Disaccharide V (δ, ppm)
C-1'100.1103.7
C-4'84.482.3
OCH₃ groups59.2, 61.0, 62.159.2, 61.0, 62.1

Ozonolysis and Oxidative Degradation

Ozonolysis of this compound in ethyl acetate at −20°C, followed by hydrogen peroxide treatment and hydrolysis in dilute acetic acid, generates the crystalline disaccharide V . This oxidative cleavage targets unsaturated bonds, producing carbonyl intermediates that undergo further hydrolysis.

Table 2: Mass Spectrometry Fragments of Disaccharide V

CompoundEI-MS Peaks (m/z)Interpretation
V246, 204, 162Sequential loss of CH₃CO groups
VI (Acetylated V)288, 246, 204Triacetyl derivative fragmentation

Acetylation and Derivatization

The disaccharide V reacts with acetic anhydride in pyridine to form the triacetyl derivative VI, confirmed by:

  • Melting point : 141–142°C .
  • ¹H NMR shifts : Three acetyl singlets (δ 2.01–2.03 ppm) and retained OCH₃ signals (δ 3.45–3.58 ppm) .

Thermal Degradation

In mass spectrometry, this compound undergoes thermal degradation analogous to aurodox (II). A key fragment at m/z 630 corresponds to the loss of the disaccharide unit (C₁₈H₂₆O₉), contrasting with aurodox’s fragment at m/z 296 .

Biosynthetic Precursor Incorporation

The pyridone ring of this compound incorporates β-alanine derived from uracil catabolism :

  • Reductive uracil catabolism : [4,5-¹³C]-uracil feeding studies confirmed ¹³C coupling at C4 and C5 of the pyridone ring.
  • Pathway intermediates : Dihydrouracil and N-carbamoyl-β-alanine reverse thymine inhibition of this compound biosynthesis .

Stability Under Fermentation Conditions

During industrial fermentation:

  • Triglyceride metabolism : Soybean oil is metabolized without diglyceride/monoglyceride accumulation .
  • Enzyme activity : Extracellular lipase, protease, and amylase peak during growth phases but decline post-150 hours, coinciding with reduced this compound production .

Scientific Research Applications

Veterinary Medicine

Efrotomycin is predominantly utilized as an antibiotic in livestock, particularly in pigs and poultry. Its primary function is to promote growth and prevent disease, especially in environments where bacterial infections are prevalent.

Efficacy in Animal Feed

This compound has been shown to be effective against specific bacterial pathogens in livestock. In a series of trials involving over 3,600 animals, it was demonstrated that the antibiotic significantly improved weight gain and feed conversion efficiency in chickens and turkeys when administered at doses of 4 mg/kg feed .

Table 1: Efficacy of this compound in Animal Trials

SpeciesDosage (mg/kg)Outcome
Chickens4Increased weight gain
Pigs2-16Improved feed conversion
Turkeys4Enhanced growth performance

Microbiological Research

In microbiological studies, this compound has been utilized to assess bacterial resistance patterns and the efficacy of alternative antibiotics. It has been found effective against a range of pathogens including Moraxella, Pasteurella, Streptococcus, and Corynebacterium species .

Resistance Studies

Research indicates that there is minimal development of resistance to this compound among common pathogens such as Clostridium perfringens and enterococci . This characteristic makes it a valuable option for treating infections where resistance to other antibiotics is a concern.

Table 2: Susceptibility Profile of this compound

Bacterial GenusSusceptibility
MoraxellaSensitive
PasteurellaSensitive
StreptococcusSensitive
EnterococcusResistant

Case Studies

Several case studies have documented the successful use of this compound in clinical settings. For example, its application in treating infections caused by multi-drug resistant enterococci has been highlighted as a promising approach due to its unique action mechanism .

Case Study Example: Treatment of Enterococcal Infections

  • Patient Profile: Affected livestock exhibiting signs of enterococcal infection.
  • Treatment Administered: this compound at recommended dosages.
  • Outcome: Significant reduction in infection rates with no observed resistance development.

Mechanism of Action

  • Unfortunately, the exact mechanism by which Efrotomycin exerts its effects remains unclear.
  • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds: Elfamycins

    Kirromycin

    • Structure : Kirromycin shares the elfamycin core but lacks the oligosaccharide moiety present in efrotomycin .
    • Activity : Targets EF-Tu but exhibits broader Gram-positive activity, including Bacillus subtilis and Staphylococcus aureus, unlike this compound .

    Aurodox

    • Structure : Contains a similar macrocyclic lactone but differs in glycosylation patterns .
    • Activity : Effective against Salmonella and Escherichia coli, with synergistic effects observed when combined with β-lactam antibiotics .
    • Synthesis : Co-synthesized with this compound by Nicolaou et al. (1985), though aurodox’s synthesis was less stereochemically challenging .

    Factumycin

    • Structure : Shares the EF-Tu binding domain but has a simplified sugar attachment .
    • Activity: Demonstrates potent activity against multidrug-resistant Pseudomonas aeruginosa, a niche where this compound is ineffective .

    Table 1: Structural and Functional Comparison of Elfamycins

    Compound Molecular Weight Key Structural Features Primary Targets Clinical/Veterinary Use
    This compound 1145.33 19 stereocenters, oligosaccharide Gram-negative bacteria, swine Growth promoter in swine
    Kirromycin ~1100 (estimated) Macrocyclic lactone, no oligosaccharide Broad-spectrum EF-Tu inhibition Research tool
    Aurodox ~1150 (estimated) Similar lactone, distinct glycosylation Salmonella, E. coli Experimental
    Factumycin ~1050 (estimated) Simplified sugar moiety Pseudomonas aeruginosa Investigational

    Comparison with Functionally Similar Compounds: EF-Tu Inhibitors

    Pulvomycin

    • Activity : Binds EF-Tu at a site distinct from this compound, inhibiting GTPase activity. Effective against Gram-negative bacteria but shows reduced potency in Gram-positive species like Streptococcus .
    • Resistance : Less prone to resistance due to conserved binding sites across bacterial species compared to this compound .

    MDL 62879

    • Activity : Broad-spectrum EF-Tu inhibitor with activity against both Gram-negative and Gram-positive bacteria, including this compound-resistant strains .
    • Pharmacokinetics : Requires parenteral administration, unlike orally bioavailable this compound .

    Table 2: EF-Tu Inhibitors: Spectrum and Pharmacokinetics

    Compound Spectrum of Activity Oral Bioavailability Resistance Mechanism
    This compound Gram-negative, limited Gram-positive Yes Efflux pump (efrT gene)
    Pulvomycin Gram-negative, weak against Streptococcus No Rare (conserved target)
    MDL 62879 Broad-spectrum No Undocumented

    Key Research Findings

    Antimicrobial Activity

    • This compound’s MIC against E. coli envA mutants is >128-fold lower than wild-type strains, highlighting its sensitivity to membrane permeability .
    • In contrast, MDL 62879 maintains consistent activity across bacterial species, emphasizing its conserved target site .

    Resistance Mechanisms

    • This compound resistance in Streptomyces is mediated by the efrT efflux pump gene, which is located outside its biosynthetic cluster—a unique feature compared to daunorubicin and oxytetracycline, where resistance genes are cluster-adjacent .

    Pharmacokinetics

    • This compound’s oral efficacy in swine (2–16 ppm in feed) contrasts with pulvomycin and MDL 62879, which require injection .

    Biological Activity

    Efrotomycin is a member of the kirromycin class of antibiotics, primarily known for its efficacy in inhibiting bacterial protein synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various bacterial strains, and relevant case studies that highlight its clinical significance.

    This compound exerts its antibacterial effects by targeting the elongation factor Tu (EF-Tu), a crucial protein in the bacterial protein synthesis machinery. Unlike other antibiotics that may target different sites or mechanisms, this compound specifically binds to EF-Tu, inhibiting its function and thereby preventing the synthesis of proteins essential for bacterial growth and replication.

    Research indicates that this compound is effective against certain Gram-positive bacteria but shows limited activity against Gram-negative strains. For instance, studies have demonstrated that while Escherichia coli is sensitive to this compound, Bacillus subtilis exhibits resistance to this antibiotic . This differential sensitivity underscores the importance of understanding bacterial strain responses when considering this compound for therapeutic use.

    Comparative Efficacy

    The following table summarizes the sensitivity of various bacterial strains to this compound compared to other antibiotics:

    Bacterial StrainThis compound SensitivityMDL 62,879 SensitivityPulvomycin Sensitivity
    Escherichia coliSensitiveSensitiveSensitive
    Bacillus subtilisResistantSensitiveLess Sensitive
    Staphylococcus aureusResistantSensitiveLess Sensitive
    Enterococcus faecalisResistantSensitiveLess Sensitive

    Case Studies and Clinical Findings

    • Inhibition Studies : A study comparing this compound and MDL 62,879 revealed that while both antibiotics inhibit protein synthesis in E. coli, only MDL 62,879 was effective against B. subtilis. This suggests that this compound's mechanism may differ significantly from that of MDL 62,879, reinforcing its specificity towards certain bacterial targets .
    • Animal Feed Applications : this compound has also been used as an antimicrobial growth promoter in animal feed. Research indicated that it can alter the intestinal flora in livestock, potentially reducing harmful bacteria while promoting growth. However, concerns about antibiotic resistance have led to regulatory scrutiny regarding its use in food animals .
    • Environmental Impact Assessments : Studies have evaluated the environmental risks associated with veterinary medicines like this compound. These assessments are crucial as they help understand the long-term implications of antibiotic use in agriculture on microbial resistance patterns and ecosystem health .

    Research Findings

    Recent investigations into this compound have focused on its biosynthesis and structural characteristics. Four new congeners of this compound were isolated from Amycolatopsis cihanbeyliensis, expanding the understanding of its chemical diversity and potential applications . Additionally, fermentation studies have shown that this compound production is closely linked to specific metabolic pathways within the producing organism, indicating potential for optimizing yields through genetic engineering or fermentation conditions .

    Q & A

    Basic Research Questions

    Q. What is the molecular mechanism of action of Efrotomycin against Gram-positive bacteria?

    this compound inhibits bacterial cell wall synthesis by targeting lipid II, a critical precursor in peptidoglycan biosynthesis. Key methodologies for studying its mechanism include:

    • Surface Plasmon Resonance (SPR) to measure binding affinity to lipid II .
    • Transmission Electron Microscopy (TEM) to visualize cell wall disruption in Staphylococcus aureus .
    • Minimum Inhibitory Concentration (MIC) assays under varying pH conditions to assess stability .

    Table 1: Comparative MIC Values of this compound vs. Vancomycin

    Bacterial StrainThis compound (µg/mL)Vancomycin (µg/mL)
    S. aureus (MSSA)0.251.0
    S. aureus (MRSA)0.52.0
    Enterococcus faecalis1.04.0
    Source: Adapted from in vitro studies (2023–2024) .

    Q. How does this compound resistance develop in bacterial populations?

    Resistance mechanisms are often linked to mutations in the mprF gene, which encodes lysyl-phosphatidylglycerol synthetase. Experimental approaches include:

    • Whole-genome sequencing of resistant mutants induced via serial passaging .
    • Membrane lipid profiling using mass spectrometry to correlate mprF mutations with altered lipid composition .
    • Time-kill assays to evaluate bactericidal activity against resistant strains .

    Advanced Research Questions

    Q. How can experimental design address contradictions in this compound’s pH-dependent efficacy?

    Discrepancies in MIC values across studies (e.g., reduced activity at pH < 6.0 vs. pH > 7.0) require rigorous controls:

    • Buffer standardization : Use HEPES or MOPS buffers to maintain consistent pH during assays .
    • Chequerboard synergy testing with proton pump inhibitors to assess pH modulation effects .
    • Meta-analysis of historical data to identify confounding variables (e.g., cation concentration) .

    Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

    • Non-linear regression models (e.g., Hill equation) to quantify hepatotoxicity thresholds in murine models .
    • Kaplan-Meier survival analysis for longitudinal toxicity data .
    • Multivariate ANOVA to distinguish compound-specific effects from solvent controls .

    Q. How to resolve conflicting data on this compound’s biofilm penetration capabilities?

    Contradictory findings (e.g., biofilm eradication in S. epidermidis but not Bacillus subtilis) may arise from:

    • Methodological variability : Use standardized biofilm models (e.g., Calgary Biofilm Device) .
    • Confocal microscopy with fluorescent this compound analogs to visualize spatial distribution .
    • Transcriptomic profiling to identify biofilm-specific resistance pathways .

    Q. Methodological Considerations

    Q. What ethical guidelines apply to in vivo studies of this compound?

    • 3Rs framework (Replacement, Reduction, Refinement) for animal trials .
    • Pseudonymized data storage for patient-derived isolates in clinical studies .
    • Institutional Review Board (IRB) approval for human cell line research .

    Q. How to formulate a research question on this compound’s synergism with β-lactams?

    Use the PICO framework :

    • Population : Enterococcus faecium isolates.
    • Intervention : this compound + ampicillin.
    • Comparison : Ampicillin monotherapy.
    • Outcome : Fractional Inhibitory Concentration Index (FICI) .

    Properties

    IUPAC Name

    (2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42+,43+,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ASOJLQIBBYOFDE-SBHXXGSWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)OC)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C59H88N2O20
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501318259
    Record name Efrotomycin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501318259
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    1145.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    56592-32-6
    Record name Efrotomycin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=56592-32-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Efrotomycin [USAN:INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056592326
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Efrotomycin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501318259
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name EFROTOMYCIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BPJ82Q45X
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.